molecular formula C9H13F3O2 B2822481 (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid CAS No. 2460739-31-3

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid

Cat. No. B2822481
CAS RN: 2460739-31-3
M. Wt: 210.196
InChI Key: XFKJNODULASDFT-RNFRBKRXSA-N
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Description

“(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 2741242-70-4 . It has a molecular weight of 210.2 and its IUPAC name is the same as the given name . It is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as infrared spectroscopy . This technique relies on the interaction of infrared light with matter, and the resulting spectrum can provide information about the types of bonds present in the molecule . The presence of functional groups can also provide insights into the molecular structure .


Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed based on its functional groups and the types of bonds present . For example, compounds with carbon-carbon double or triple bonds, halogen atoms, or containing oxygen, nitrogen, or sulfur often undergo specific types of reactions .

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

One study discusses advances in the controllable and selective catalytic oxidation of cyclohexene, a process yielding various industrially relevant oxidation products. Such research underscores the importance of cyclohexene derivatives in chemical synthesis and industrial applications, suggesting that similar strategies could be applied to (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid for generating valuable intermediates (Cao et al., 2018).

Biotechnological Production from Biomass

Another relevant study explores the biotechnological production of lactic acid from biomass, demonstrating the potential for using renewable resources to produce important chemical intermediates. This approach to chemical synthesis, focusing on green chemistry and sustainability, could be relevant for producing or modifying compounds like (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid in an environmentally friendly manner (Gao et al., 2011).

Use of Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid's role in organic synthesis, particularly in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and other reactions, may highlight the utility of fluorine-containing compounds in facilitating complex chemical transformations. This insight could be extrapolated to understand how the trifluoroethyl group in (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid might influence its reactivity and application in synthesis (Kazakova & Vasilyev, 2017).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research on the environmental biodegradability of polyfluoroalkyl chemicals, including perfluoroalkyl and polyfluoroalkyl substances, addresses concerns about the persistence and environmental impact of fluorinated compounds. This context is crucial for considering the environmental safety and degradation pathways of fluorine-containing chemicals like (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid (Liu & Avendaño, 2013).

properties

IUPAC Name

(1R,2R)-2-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)5-6-3-1-2-4-7(6)8(13)14/h6-7H,1-5H2,(H,13,14)/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKJNODULASDFT-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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